molecular formula C2H6N2 B091507 Acetamidine CAS No. 143-37-3

Acetamidine

Cat. No. B091507
CAS RN: 143-37-3
M. Wt: 58.08 g/mol
InChI Key: OQLZINXFSUDMHM-UHFFFAOYSA-N
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Description

Acetamidine, also known as acetimidamide, is an organic compound with the functional group RC(NR)NR2, where the R groups can be the same or different . It is the imine derivative of amides . The simplest amidine is formamidine . Acetamidine is used to reduce fever and relieve minor aches and pains such as colds or flu, headache, sore throat, tooth pain, back pain, joint or muscle pain, and menstrual cramps .


Synthesis Analysis

Primary amidines are commonly synthesized via the Pinner reaction . This involves the reaction of a nitrile with alcohol in the presence of acid to yield an iminoether . The resulting compound is then treated with ammonia to complete the conversion to the amidine . Another method involves the condensation of acetonitrile with lower alcohols in the presence of hydrogen chloride .


Molecular Structure Analysis

The molecular formula of Acetamidine is C2H6N2 . It has an average mass of 58.082 Da and a Monoisotopic mass of 58.053097 Da .


Chemical Reactions Analysis

Acetamidine can be used in the synthesis of various chemical substances. For instance, it can be used in the Heck and Suzuki coupling reactions . In these reactions, aryl halides are coupled with olefins (Heck coupling reaction) and phenylboronic acid (Suzuki coupling reaction) to afford the corresponding products .


Physical And Chemical Properties Analysis

Acetamidine has a density of 1.0±0.1 g/cm3, a boiling point of 62.8±23.0 °C at 760 mmHg, and a vapour pressure of 175.7±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 30.5±3.0 kJ/mol and a flash point of -8.2±22.6 °C .

Scientific Research Applications

  • Protective Effects Against Gramicidin Toxicity : Acetamidine hydrochloride has been studied for its ability to prevent toxic effects of Gramicidin D in neuroblastoma×glioma hybrid cells. At certain concentrations, acetamidine significantly reduced the loss of membrane resting potential induced by Gramicidin, although higher concentrations did not enhance this antagonism (Doebler, 2004).

  • Selective Inhibition of Inducible Nitric Oxide Synthase : N-(3-(aminomethyl)benzyl)acetamidine (1400W), a derivative of acetamidine, has been found to be a selective inhibitor of inducible calcium-independent nitric oxide synthase (iNOS). This compound showed significant reduction in ischemic lesion volume and attenuated neurological dysfunction in experimental models, suggesting its potential use in stroke treatment (Parmentier et al., 1999).

  • Neurotoxic Effects of Acetamiprid : Studies on acetamiprid, a neonicotinoid insecticide, showed that it impairs memory consolidation by reducing glutamate levels and expression of NMDA receptor subunits in the hippocampus, along with neural cell loss in high doses. This suggests concerns about its impacts on the nervous system (Shamsi et al., 2021).

  • Synthesis and Evaluation of N-substituted Acetamidines : Acetamidines structurally related to N-(3-(aminomethyl)benzyl)acetamidine were designed as inhibitors of iNOS and found to be selective over endothelial nitric oxide synthase (eNOS). These compounds represent a potential avenue for therapeutic applications (Maccallini et al., 2009).

  • Inhibition of Tumor Growth : N-(3-(aminomethyl)benzyl)acetamidine has been shown to inhibit tumor growth in vivo in models expressing inducible NOS, suggesting a role for nitric oxide production in tumor growth and potential therapeutic applications of iNOS inhibitors in cancer treatment (Thomsen et al., 1997).

  • Estimation of Bilirubin Using Acetamide : A method using acetamide as an accelerator for the reaction between free bilirubin and diazotized sulfanilic acid has been developed, demonstrating the role of acetamide in clinical chemistry (Boutwell, 1964).

Safety And Hazards

Acetamidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling Acetamidine .

Future Directions

Recent research has focused on the development of Acetamidine-based iNOS inhibitors as molecular tools to counteract inflammation in BV2 microglial cells . This suggests potential future applications of Acetamidine in the field of biochemistry and medicine .

properties

IUPAC Name

ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2/c1-2(3)4/h1H3,(H3,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLZINXFSUDMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124-42-5 (mono-hydrochloride), 36896-17-0 (monoacetate)
Record name Acetamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00162273
Record name Acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamidine

CAS RN

143-37-3
Record name Acetamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK19732OQB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,490
Citations
AI González, O Mó, M Yáñez, E Leon… - The Journal of …, 1996 - ACS Publications
… of resonance phenomena on the acetamidine gas-phase basicity … experimental proton affinity of acetamidine and since its size … of different solvents on acetamidine's structure, harmonic …
Number of citations: 47 pubs.acs.org
R Norrestam, S Mertz, I Crossland - Acta Crystallographica Section C …, 1983 - scripts.iucr.org
… the acetamidine structure found in the present study, the barrier is indicated to be of the same magnitude in acetamidine… Earlier X-ray diffraction studies of simple acetamidine derivatives …
Number of citations: 43 scripts.iucr.org
EC Taylor, WA Ehrhart - Journal of the American Chemical …, 1960 - ACS Publications
It is shown that the reaction of ethyl orthoformate, ammonia and ll/s moles of acetic acid gives pure formamidine acetate in 84% yield. Acetamidine acetate may also be prepared in 84% …
Number of citations: 75 pubs.acs.org
I Sumarlan, A Kunverji, AJ Lucio… - The Journal of …, 2023 - ACS Publications
… Overall, we show that AlCl 3 :Guanidine and AlCl 3 :Acetamidine have superior performance when compared to AlCl 3 :Urea, while maintaining low economic cost. We consider these to …
Number of citations: 1 pubs.acs.org
C Valdebenito, MT Garland, R Quijada… - Journal of Organometallic …, 2009 - Elsevier
The reaction of (2,6-diisopropyl-phenyl)-acetimidoyl chloride or (2,6-dimethyl-phenyl)-acetimidoyl chloride with 2,6-dimethylaniline in the presence of triethylamine yields a mixture of …
Number of citations: 20 www.sciencedirect.com
JR Harjani, C Liang, PG Jessop - The Journal of Organic …, 2011 - ACS Publications
… dimethyl acetal yields a mixture of acetamidine and imidate ester. The product distribution in … the presence of excess dimethyl amine, yielding acetamidine as the exclusive product. For …
Number of citations: 85 pubs.acs.org
JA Doebler - Cell biology and toxicology, 1999 - Springer
Studies were conducted using a novel in vitro approach to investigate the efficacy of acetamidine hydrochloride (ACE) and guanidine hydrochloride (GUAN), previously shown to block …
Number of citations: 15 link.springer.com
C Maccallini, A Patruno, A Ammazzalorso… - Medicinal …, 2012 - ingentaconnect.com
A new series of phenyl- and heteryl acetamidines were synthesized and evaluated as inhibitors of nitric oxide synthases (NOS). While the N-substitution of the acetamidine moiety with …
Number of citations: 13 www.ingentaconnect.com
C Maccallini, M Montagnani, R Paciotti… - ACS Medicinal …, 2015 - ACS Publications
N-[(3-Aminomethyl)benzyl]acetamidine derivatives were synthesized and in vitro evaluated as inhibitors of the inducible isoform of nitric oxide synthase (iNOS). Because of the high …
Number of citations: 28 pubs.acs.org
S Sobhani, MS Ghasemzadeh, M Honarmand… - RSC advances, 2014 - pubs.rsc.org
… (γ-Fe2O3-acetamidine-Pd) was … acetamidine-Pd was carried out by various techniques such as XRD, SEM, HRTEM, FT-IR, TGA, ICP, XPS and elemental analysis. γ-Fe2O3-acetamidine…
Number of citations: 76 pubs.rsc.org

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